molecular formula C18H13F3N2 B2601484 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine CAS No. 2413868-80-9

2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine

Cat. No. B2601484
CAS RN: 2413868-80-9
M. Wt: 314.311
InChI Key: SBOMRPRONBXWIS-UHFFFAOYSA-N
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Description

The compound “2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (-CF3), and a perimidine group (a type of heterocyclic compound that contains nitrogen atoms in the ring). The trifluoromethyl group is a functional group that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the phenyl, trifluoromethyl, and perimidine groups. The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to have a significant electronegativity, which could influence the compound’s reactivity .

Scientific Research Applications

Gene Expression Inhibition

One significant application involves the inhibition of NF-kappaB and AP-1 gene expression, which are pivotal in the regulation of immune response and inflammation. Studies have shown that certain derivatives of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine exhibit potential as inhibitors of these transcription factors, indicating their potential in the development of anti-inflammatory and anticancer therapies (Palanki et al., 2000).

Advanced Organic Synthesis

In organic chemistry, these compounds have been utilized in the synthesis of Bodipy dimers displaying unusual redox properties, which are crucial for the development of materials with specific electronic and photophysical properties (Rihn et al., 2011). Another application involves direct oxidative cyanation reactions of heteroaromatic compounds, highlighting its utility in creating complex molecules with potential biological activities (Dohi et al., 2005).

Alzheimer's Disease Treatment

A notable application in medicinal chemistry is the synthesis of (±)-narwedine and (±)-galanthamine, where an improved phenolic oxidative coupling method using derivatives of this compound has been demonstrated. These molecules have significance in the treatment of Alzheimer's disease, showcasing the potential of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine derivatives in drug development (Node et al., 2001).

Catalysis and Peptide Synthesis

In the realm of catalysis, the related compound 2,4-bis(trifluoromethyl)phenylboronic acid has shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, a critical reaction for peptide synthesis and the development of pharmaceuticals (Wang et al., 2018).

Antiviral Research

Furthermore, derivatives of this compound have been explored for their antiviral activities, such as in the development of trifluorothymidine for the treatment of herpes simplex virus infections, indicating their importance in antiviral therapy (Heidelberger, 1975).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOMRPRONBXWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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